molecular formula C14H20N2O6 B12386190 L2H2-6OTD intermediate-2

L2H2-6OTD intermediate-2

Cat. No.: B12386190
M. Wt: 312.32 g/mol
InChI Key: ROGULVVSLYGJPQ-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

L2H2-6OTD intermediate-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include modified oxazole and oxazolidinone derivatives, which can be further used in the synthesis of more complex molecules, including telomerase inhibitors .

Mechanism of Action

The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .

Comparison with Similar Compounds

L2H2-6OTD intermediate-2 is unique due to its specific structure, which allows for the selective synthesis of telomerase inhibitors. Similar compounds include other oxazole and oxazolidinone derivatives, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with telomeric DNA .

Biological Activity

L2H2-6OTD intermediate-2 is a synthetic compound that has garnered attention for its biological activity, particularly as a telomerase inhibitor and G-quadruplex stabilizer. This article delves into the compound's interactions with telomeric DNA, its mechanisms of action, and relevant research findings.

Overview of this compound

This compound is part of a series of macrocyclic hexaoxazoles designed to stabilize G-quadruplex (G4) structures in DNA. These structures are crucial in telomere biology and have implications in cancer therapy due to their role in telomerase activity. The compound is synthesized as an intermediate in the development of telomerase inhibitors, which are potential therapeutic agents targeting cancer cells that exploit telomerase for immortality.

L2H2-6OTD exhibits its biological activity primarily through the following mechanisms:

  • G-Quadruplex Stabilization : It binds to G4 structures formed by telomeric DNA, enhancing their stability. This stabilization inhibits telomerase activity, which is essential for the proliferation of cancer cells.
  • Allosteric Binding : Research indicates that L2H2-6OTD can bind cooperatively with other ligands (e.g., PDS) to G-quadruplexes, resulting in enhanced binding affinity and stability of the G4 structures .
  • Inhibition of Telomerase : The compound has shown potent inhibitory effects on telomerase, with an IC50 value reported at 7.5 nM, demonstrating its potential as a therapeutic agent against cancers that rely on telomerase for growth .

Interaction Studies

Several studies have investigated the interaction between L2H2-6OTD and various forms of telomeric DNA:

  • Electrophoresis Mobility Shift Assay (EMSA) : This method confirmed that L2H2-6OTD binds effectively to long telomeric DNAs (e.g., telo48, telo72) and stabilizes them by inducing an anti-parallel G4 structure .
  • Circular Dichroism (CD) Spectroscopy : CD analysis demonstrated that L2H2-6OTD alters the conformation of telomeric DNA, indicating a strong interaction that leads to increased thermal stability (ΔTm) of G4 structures .

Case Studies

  • Cooperative Binding with PDS : A study highlighted the synergistic effect when L2H2-6OTD was used alongside PDS, resulting in a significant increase in thermal stability of the G4 structure beyond what was observed with either ligand alone. This suggests a cooperative mechanism that could enhance therapeutic efficacy .
  • Impact on i-GQ Formation : Research indicated that L2H2-6OTD facilitates the transition from intermediate G4 states to fully folded i-GQ structures, enhancing the overall formation and stability of these critical DNA configurations .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Methodology Key Findings IC50 Value
EMSAStabilizes telo48, telo72 G4 structures7.5 nM
CD SpectroscopyInduces anti-parallel G4 formation; increases ΔTm significantlyN/A
FRET AssayEnhances i-GQ formation from intermediate statesN/A

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1

InChI Key

ROGULVVSLYGJPQ-VIFPVBQESA-N

Isomeric SMILES

CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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